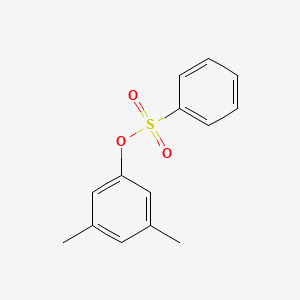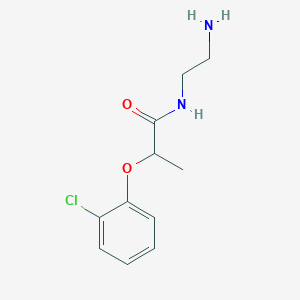![molecular formula C17H15F3N2O2 B6641851 [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B6641851.png)
[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-2-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-2-ylmethanone, also known as TFMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-2-ylmethanone has been studied for its potential applications in medicinal chemistry, particularly in the development of drugs targeting various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to have inhibitory effects on certain enzymes that are involved in the progression of these diseases.
Mecanismo De Acción
[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-2-ylmethanone works by binding to the active site of enzymes and inhibiting their activity. Specifically, this compound has been found to inhibit the activity of enzymes such as acetylcholinesterase, monoamine oxidase, and histone deacetylase. By inhibiting these enzymes, this compound can potentially slow down the progression of diseases that are associated with their overactivity.
Biochemical and Physiological Effects
Studies have shown that this compound can have a range of biochemical and physiological effects, depending on the specific enzymes that it inhibits. For example, this compound has been found to increase the levels of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation. This compound has also been found to have anti-inflammatory effects, which can potentially be beneficial for diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-2-ylmethanone in lab experiments is its specificity in inhibiting certain enzymes, which allows for targeted inhibition of specific pathways. However, one limitation is that this compound can potentially have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-2-ylmethanone. One potential direction is the development of more potent and selective inhibitors of specific enzymes. Another direction is the investigation of the potential use of this compound in combination with other drugs for the treatment of diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in medicine.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in medicinal chemistry. Its inhibitory effects on enzymes involved in the progression of diseases make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in medicine.
Métodos De Síntesis
[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-2-ylmethanone can be synthesized through a multistep process that involves the reaction of 2-bromo-4'-trifluoromethylacetophenone with pyrrolidine in the presence of a base, followed by the reaction of the resulting intermediate with 2-chloro-3-hydroxypyridine. The final product is obtained through purification and isolation steps.
Propiedades
IUPAC Name |
[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c18-17(19,20)12-5-3-4-11(8-12)15-9-13(23)10-22(15)16(24)14-6-1-2-7-21-14/h1-8,13,15,23H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDXDTRRDKYJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[(2-Methylpyridin-3-yl)methylamino]methyl]-2,3-dihydroinden-1-ol](/img/structure/B6641776.png)
![Cyclohex-3-en-1-yl-[2-(2-hydroxypropyl)pyrrolidin-1-yl]methanone](/img/structure/B6641782.png)

![4-(hydroxymethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B6641811.png)
![1-(4-Hydroxycyclohexyl)-3-[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]urea](/img/structure/B6641818.png)
![2-hydroxy-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide](/img/structure/B6641829.png)
![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea](/img/structure/B6641830.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B6641834.png)
![1-[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B6641836.png)
![1-[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-2-[methyl(propan-2-yl)amino]ethanone](/img/structure/B6641842.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6641860.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B6641866.png)

![2-[4-(4-Methoxyphenyl)butanoylamino]butanedioic acid](/img/structure/B6641881.png)